Stearoyl Serotonin

描述

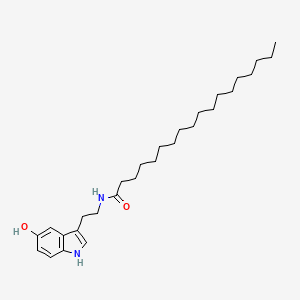

硬脂酰血清素是一种由血清素和硬脂酸衍生的混合分子。它以其作为瞬时受体电位香草素1型(TRPV1)通道和脂肪酸酰胺水解酶(FAAH)拮抗剂的作用而闻名。 该化合物因其在减轻急性及慢性周围性疼痛方面的潜力而受到研究 .

准备方法

合成路线和反应条件: 硬脂酰血清素可以通过硬脂酸羧基与血清素伯氨基的正式缩合合成。 反应通常涉及使用偶联剂,如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 来促进酰胺键的形成 .

工业生产方法: 虽然关于硬脂酰血清素的具体工业生产方法没有得到广泛的记录,但一般方法将涉及使用与实验室合成相同的原理进行大规模合成。这将包括使用自动化反应器和纯化系统来确保高产率和纯度。

化学反应分析

1.1. Adaptation from Literature

The synthesis protocol is adapted from methods described by Reddy et al., which optimize reaction efficiency and yield. The reaction typically proceeds under mild conditions to preserve the bioactive properties of serotonin .

Biological Formation of Stearoyl Serotonin

In vivo, stearoyl-serotonin is endogenously produced in intestinal tissues, particularly in the jejunum and ileum. Its formation is influenced by enzymatic activity and dietary fatty acid composition .

Key Observations :

-

Enzymatic Acylation : Intestinal tissue incubations with serotonin show increased production of N-acyl serotonins, including stearoyl-serotonin.

-

Dietary Influence : Mice fed diets rich in specific fatty acids (e.g., fish oil) exhibit elevated levels of docosahexaenoyl- and eicosapentaenoyl-serotonin, indicating substrate availability drives product diversity .

| Fatty Acid Type | Dietary Source | Impact on N-Acyl Serotonin Formation |

|---|---|---|

| Stearic Acid (C18:0) | Plant oils | Base-level production of stearoyl-serotonin |

| Docosahexaenoic Acid (C22:6) | Fish oil | Elevated docosahexaenoyl-serotonin synthesis |

| Eicosapentaenoic Acid (C20:5) | Fish oil | Increased eicosapentaenoyl-serotonin formation |

4.2. Biological Relevance

科学研究应用

Pharmacological Applications

1.1 Modulation of Serotonin Transporter (SERT)

Stearoyl serotonin has been shown to interact with the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the brain. Research indicates that compounds like this compound can influence SERT activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders. Specifically, studies have highlighted that the modulation of SERT can alter serotonin levels in the synaptic cleft, impacting mood regulation and behavior .

1.2 Development of Serotonin Reuptake Inhibitors

Given its interaction with SERT, this compound may serve as a lead compound for developing new serotonin reuptake inhibitors (SSRIs). These drugs are commonly prescribed for various psychiatric disorders. The ability of this compound to enhance or inhibit SERT activity could provide insights into designing more effective SSRIs with fewer side effects .

Neurobiological Research

2.1 Understanding Neurodevelopmental Disorders

Research involving SERT-deficient models has demonstrated that alterations in serotonin signaling are linked to neurodevelopmental disorders such as autism and obsessive-compulsive disorder (OCD). This compound's role in modulating SERT could help elucidate the underlying mechanisms of these conditions, paving the way for targeted therapies .

2.2 Impact on Cognitive Functions

Emerging studies suggest that serotonergic signaling plays a role in cognitive functions such as memory and learning. By influencing SERT activity, this compound may contribute to cognitive enhancements or impairments, warranting further investigation into its potential cognitive applications .

Metabolic Regulation

3.1 Role in Lipid Metabolism

Recent findings indicate that this compound may influence lipid metabolism and energy expenditure through its interactions with adipose tissue. Studies have shown that serotonin signaling can regulate lipid accumulation and thermogenesis in adipocytes, suggesting a potential role for this compound in obesity management .

3.2 Inhibition of Glucagon-like Peptide-1 Secretion

this compound has been reported to inhibit glucagon-like peptide-1 (GLP-1) secretion, which is involved in glucose metabolism and appetite regulation. This action suggests that this compound could be explored as a therapeutic agent for metabolic disorders such as type 2 diabetes .

Case Studies and Research Findings

作用机制

硬脂酰血清素主要通过抑制 TRPV1 通道和 FAAH 来发挥作用。TRPV1 通道是一种非选择性阳离子通道,可以被各种刺激激活,包括热和辣椒素。通过抑制该通道,硬脂酰血清素减少疼痛感。 此外,抑制 FAAH 可以阻止脂肪酸酰胺的分解,导致这些化合物(具有镇痛作用)的水平升高 .

类似化合物:

N-花生四烯酰血清素: 另一种作为 TRPV1 和 FAAH 双重拮抗剂的混合分子.

N-棕榈酰血清素: 结构类似,但具有棕榈酰基而不是硬脂酰基.

N-油酰血清素: 含有油酰基,并表现出类似的生物活性.

独特性: 硬脂酰血清素由于其血清素和硬脂酸的特定组合而独一无二,这赋予了它独特的理化性质和生物活性。 它抑制 TRPV1 和 FAAH 的能力使其成为疼痛管理研究中的宝贵化合物 .

相似化合物的比较

N-arachidonoyl serotonin: Another hybrid molecule that acts as a dual antagonist of TRPV1 and FAAH.

N-palmitoyl serotonin: Similar in structure but with a palmitoyl group instead of a stearoyl group.

N-oleoyl serotonin: Contains an oleoyl group and exhibits similar biological activities.

Uniqueness: Stearoyl Serotonin is unique due to its specific combination of serotonin and stearic acid, which provides it with distinct physicochemical properties and biological activities. Its ability to inhibit both TRPV1 and FAAH makes it a valuable compound for pain management research .

生物活性

Stearoyl serotonin, a derivative of serotonin, is part of a class of compounds known as N-acyl serotonins. These compounds have garnered interest due to their potential biological activities, particularly in the gut and their implications for various physiological processes. This article explores the biological activity of this compound, including its mechanisms, effects on cellular functions, and implications for health.

Overview of this compound

This compound is formed through the acylation of serotonin with stearic acid. This modification alters the properties of serotonin, potentially enhancing its biological functions. Research has shown that N-acyl serotonins, including this compound, are present in the gastrointestinal tract and may play significant roles in modulating gut health and metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Like serotonin, this compound may interact with various serotonin receptors (5-HT receptors), influencing neurotransmission and cellular signaling pathways.

- Modulation of Gut Hormones : Studies indicate that this compound can inhibit the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism and appetite regulation .

- Fatty Acid Amide Hydrolase (FAAH) Activity : this compound has been shown to affect FAAH activity, which is crucial for the metabolism of fatty acid amides and may influence pain signaling and inflammation .

Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

- Formation in Intestinal Tissue : A study demonstrated that this compound is endogenously formed in the jejunum and ileum. Its formation was stimulated by adding serotonin to intestinal tissue incubations, highlighting its natural occurrence and potential physiological relevance .

- Dietary Influence : Research indicated that dietary fatty acids significantly affect the formation of N-acyl serotonins. For instance, higher fish oil intake increased levels of docosahexaenoyl-serotonin and eicosapentaenoyl-serotonin in mice, suggesting that dietary components can modulate the bioavailability of these compounds .

- Potential Therapeutic Applications : Given its ability to modulate gut hormones and influence metabolic pathways, this compound may have therapeutic potential for conditions like obesity and metabolic syndrome. Further research is needed to explore these applications fully.

属性

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWHKBXVLNKTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344108 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67964-87-8 | |

| Record name | N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。